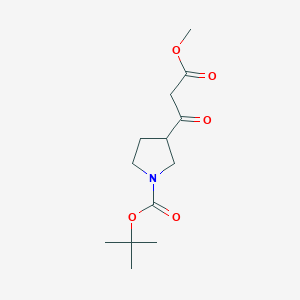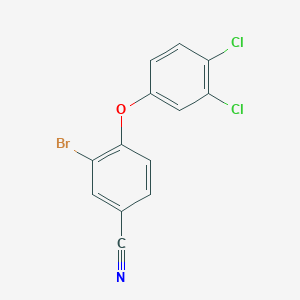![molecular formula C13H10ClFN2O2S B1407362 Acide 6-(4-fluorophényl)-3-méthylimidazo[2,1-b]-[1,3]thiazole-2-carboxylique chlorhydrate CAS No. 1417567-70-4](/img/structure/B1407362.png)
Acide 6-(4-fluorophényl)-3-méthylimidazo[2,1-b]-[1,3]thiazole-2-carboxylique chlorhydrate
Vue d'ensemble
Description
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H10ClFN2O2S and its molecular weight is 312.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche anticancéreuse
Ce composé, en raison de ses motifs imidazole et thiazole, a été étudié pour son potentiel dans la découverte de médicaments anticancéreux. Les caractéristiques structurelles du composé lui permettent d'interagir avec diverses lignées de cellules cancéreuses, inhibant potentiellement la croissance ou induisant l'apoptose . Des recherches ont montré que les dérivés de la 2-aminothiazole, une structure apparentée, présentent une activité puissante contre des cancers tels que la leucémie, le cancer du poumon et le cancer du sein .
Activité antimicrobienne et antituberculeuse
Les dérivés de l'imidazole, y compris ceux similaires à notre composé d'intérêt, ont montré une activité significative contre les souches bactériennes, y compris Mycobacterium tuberculosis . La présence du groupe fluorophényle peut contribuer à la capacité du composé à pénétrer les parois cellulaires bactériennes et à exercer ses effets antimicrobiens.
Synthèse pharmacologique
Le composé sert d'intermédiaire clé dans la synthèse de diverses molécules pharmacologiquement actives. Sa structure polyvalente permet la création de nombreux dérivés avec des applications thérapeutiques potentielles, allant des activités anti-inflammatoires aux activités antipyrétiques .
Études biochimiques
En recherche biochimique, la structure centrale du composé est utilisée pour étudier les interactions enzymatiques et l'inhibition. Les études de docking moléculaire utilisent souvent de tels composés pour comprendre les affinités de liaison et les interactions avec les cibles biologiques .
Recherche et synthèse chimiques
Le composé est utilisé en recherche chimique pour développer de nouvelles voies de synthèse et des méthodologies. Sa réactivité et sa stabilité dans différentes conditions en font un sujet précieux pour étudier les mécanismes réactionnels et développer de nouvelles transformations chimiques .
Science des matériaux
Bien que les applications directes en science des matériaux ne soient pas largement documentées pour ce composé spécifique, les dérivés apparentés de l'imidazole et du thiazole sont souvent utilisés dans le développement de nouveaux matériaux avec des propriétés électroniques ou photoniques potentielles. Les motifs structurels du composé pourraient être incorporés dans des polymères ou des revêtements pour conférer les caractéristiques souhaitées .
Mécanisme D'action
Target of Action
Compounds containing similar structures such as indole derivatives and thiazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets causing changes in their function .
Biochemical Pathways
Related compounds have been found to affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Related compounds have been found to have diverse pharmacokinetic properties .
Result of Action
Related compounds have been found to have diverse biological activities .
Action Environment
Related compounds have been found to behave unpredictably when entering physiological systems .
Analyse Biochimique
Biochemical Properties
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes that affect the biomolecule’s function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its activity and efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold doses at which the compound’s beneficial effects are maximized without causing significant toxicity. At higher doses, the compound can induce adverse effects, such as organ toxicity and metabolic disturbances .
Metabolic Pathways
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of various metabolites. For instance, the compound can inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites. These interactions are essential for understanding the compound’s overall metabolic impact .
Transport and Distribution
The transport and distribution of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. These transport mechanisms are vital for determining the compound’s efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S.ClH/c1-7-11(12(17)18)19-13-15-10(6-16(7)13)8-2-4-9(14)5-3-8;/h2-6H,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAFTYIVOBBGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1407286.png)







![1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B1407300.png)

